molecular formula C6H10O3 B12330676 3-Cyclopropyl-3-hydroxypropanoic acid

3-Cyclopropyl-3-hydroxypropanoic acid

Cat. No.: B12330676
M. Wt: 130.14 g/mol
InChI Key: VAXCCCJBMJTPIV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxypropanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, followed by hydrolysis and oxidation steps. For instance, starting from cyclopropylmethyl bromide, a Grignard reaction with ethyl oxalate can yield the desired product after subsequent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketone or cyclopropyl carboxylic acid.

    Reduction: Cyclopropyl alcohol.

    Substitution: Various substituted cyclopropyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Cyclopropyl-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity. The cyclopropyl group imparts unique steric and electronic properties, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylcarboxylic acid:

    Cyclopropylmethanol: Contains a hydroxyl group but lacks the carboxylic acid functionality.

Uniqueness

3-Cyclopropyl-3-hydroxypropanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxypropanoic acid backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

3-Cyclopropyl-3-hydroxypropanoic acid (CPHPA) is an organic compound notable for its unique cyclopropyl group and hydroxyl functionalities, which contribute to its biological activities. This article provides a comprehensive overview of the biological activity of CPHPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of CPHPA includes a cyclopropyl ring attached to a hydroxypropanoic acid backbone. This configuration is significant as it influences the compound's reactivity and interaction with biological targets. The presence of the cyclopropyl group is known to enhance metabolic stability, which is crucial for drug development.

CPHPA's biological activity can be attributed to several mechanisms:

  • Receptor Interaction : CPHPA may act as an agonist at specific neurotransmitter receptors, influencing neuropharmacological pathways. Its structural similarity to naturally occurring amino acids suggests potential interactions with various biological systems.
  • Enzyme Modulation : The hydroxyl and amino groups in CPHPA can form hydrogen bonds and electrostatic interactions with enzymes, potentially modulating their activity.
  • Membrane Permeability : The cyclopropyl moiety may enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that CPHPA exhibits antimicrobial properties. Preliminary studies suggest its potential application in treating infections due to its ability to inhibit bacterial growth. For instance, studies have shown that derivatives of cyclopropyl compounds can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

CPHPA has been investigated for its antitumor properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For example, compounds structurally related to CPHPA have displayed moderate antitumor activity, suggesting that further exploration could yield promising therapeutic agents for cancer treatment .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of CPHPA against standard strains of bacteria using the disc diffusion method. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In a series of experiments involving human lung cancer cells (H-460), CPHPA was found to exhibit IC50 values in the low micromolar range, indicating potent cytotoxicity. The compound's ability to induce apoptosis in these cells was also observed, suggesting a mechanism of action that warrants further investigation .

Research Findings Summary

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against bacteria
AntitumorInduced cytotoxicity in cancer cell lines
NeuropharmacologyPotential receptor agonist interactions

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-cyclopropyl-3-hydroxypropanoic acid

InChI

InChI=1S/C6H10O3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2,(H,8,9)

InChI Key

VAXCCCJBMJTPIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)O

Origin of Product

United States

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